molecular formula C9H9Cl2NO B1296069 N-(2,4-Dichloro-6-methylphenyl)acetamide CAS No. 61655-97-8

N-(2,4-Dichloro-6-methylphenyl)acetamide

Cat. No. B1296069
CAS RN: 61655-97-8
M. Wt: 218.08 g/mol
InChI Key: RLYJHSPRTRAQFE-UHFFFAOYSA-N
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Description

Comprehensive Analysis of N-(2,4-Dichloro-6-methylphenyl)acetamide

The compound N-(2,4-Dichloro-6-methylphenyl)acetamide is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives, which can provide insights into the chemical behavior and properties of similar compounds. For instance, paper discusses the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with opioid kappa agonist properties, indicating the potential biological activity of acetamide derivatives.

Synthesis Analysis

The synthesis of acetamide derivatives is well-documented in the provided papers. Paper describes the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides starting from chiral amino acids, which suggests a method that could potentially be adapted for the synthesis of N-(2,4-Dichloro-6-methylphenyl)acetamide. Similarly, paper details the synthesis of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide, which are structurally related to the compound of interest and could provide a basis for its synthesis.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is influenced by the substituents on the phenyl ring and the acetamide moiety. Paper uses ab initio and DFT studies to determine the structural characteristics of the compounds, which could be relevant for understanding the molecular structure of N-(2,4-Dichloro-6-methylphenyl)acetamide. Paper also discusses the effect of substitutions on the crystal structure of N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, which could be extrapolated to predict the structure of the compound .

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be inferred from papers discussing their interactions with other chemicals. For example, paper describes the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. This indicates that acetamide derivatives can participate in the formation of heterocycles, which may be relevant for the chemical reactions of N-(2,4-Dichloro-6-methylphenyl)acetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structure. Paper provides insights into the vibrational characteristics of dichloroacetamide compounds, which can be used to understand the properties of N-(2,4-Dichloro-6-methylphenyl)acetamide. Additionally, paper discusses the synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide, which could provide information on the potential silylation reactions and properties of the compound of interest.

Scientific Research Applications

Use in Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: “N-(2,4-Dichloro-6-methylphenyl)acetamide” is used in the synthesis of a previously unknown amide derivative of 6-methyl-3-(thietan-3-yl) uracil .
  • Methods of Application: The reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide .
  • Results or Outcomes: The structure of the synthesized compound was confirmed by 1H NMR and IR spectroscopy and clearly proved by X-ray diffraction analysis .

Use as Potential c-Met Kinase Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: “N-(2,4-Dichloro-6-methylphenyl)acetamide” is used in the design and synthesis of chalcone hybrids as potential c-Met kinase inhibitors .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The results or outcomes of this application were not detailed in the source .

Use in Chemical Synthesis

  • Scientific Field: Chemical Synthesis
  • Application Summary: “N-(2,4-Dichloro-6-methylphenyl)acetamide” is available for purchase from chemical suppliers and is used in various chemical syntheses .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The results or outcomes of this application were not detailed in the source .

Use in Research

  • Scientific Field: Research
  • Application Summary: “N-(2,4-Dichloro-6-methylphenyl)acetamide” is available for purchase from chemical suppliers and is used in research .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The results or outcomes of this application were not detailed in the source .

Use in Chemical Synthesis

  • Scientific Field: Chemical Synthesis
  • Application Summary: “N-(2,4-Dichloro-6-methylphenyl)acetamide” is available for purchase from chemical suppliers and is used in various chemical syntheses .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The results or outcomes of this application were not detailed in the source .

Use in Research

  • Scientific Field: Research
  • Application Summary: “N-(2,4-Dichloro-6-methylphenyl)acetamide” is available for purchase from chemical suppliers and is used in research .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The results or outcomes of this application were not detailed in the source .

Safety And Hazards

“N-(2,4-Dichloro-6-methylphenyl)acetamide” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(2,4-dichloro-6-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-5-3-7(10)4-8(11)9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYJHSPRTRAQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305146
Record name N-(2,4-Dichloro-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dichloro-6-methylphenyl)acetamide

CAS RN

61655-97-8
Record name 61655-97-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,4-Dichloro-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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